molecular formula C20H36ClNO2 B2411827 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1189703-40-9

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2411827
CAS No.: 1189703-40-9
M. Wt: 357.96
InChI Key: HINBPGKDLLFLLN-UHFFFAOYSA-N
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Description

1-((3R,5R,7R)-Adamantan-1-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a compound characterized by a unique molecular structure involving adamantane and piperidine moieties

Synthetic Routes and Reaction Conditions

  • The synthesis begins with the preparation of adamantan-1-ylmethanol as an intermediate.

  • This intermediate undergoes a reaction with an appropriate alkylating agent to form 1-((3R,5R,7R)-adamantan-1-ylmethoxy)-propan-2-ol.

  • The propan-2-ol derivative is further functionalized through substitution reactions involving 4-methylpiperidine.

  • The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial methods for the large-scale production of this compound typically involve optimizing reaction conditions to maximize yield and purity, such as:

  • Temperature control and precise addition of reagents.

  • Use of catalysts to speed up the reaction process.

  • Purification techniques like crystallization and chromatography.

Types of Reactions

  • Oxidation: : The adamantan-1-ylmethoxy group can undergo oxidation to form various oxidized products.

  • Reduction: : The compound can undergo reduction reactions, particularly on the piperidine ring.

  • Substitution: : Various nucleophilic and electrophilic substitution reactions can occur, especially on the piperidine ring and the adamantane moiety.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substituents: : Halides, acyl groups, etc.

Major Products

  • The products depend on the reaction type and conditions but often include derivatives with functional groups added or removed from the parent compound.

Scientific Research Applications

1-((3R,5R,7R)-Adamantan-1-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride has various scientific research applications:

  • Biology: : Studied for its interaction with biological molecules and potential use in biomolecular research.

  • Medicine: : Investigated for potential therapeutic uses, such as acting on specific receptors or enzymes.

  • Industry: : Employed in the development of new materials and as a specialty chemical.

Mechanism of Action

The mechanism involves interaction with molecular targets, potentially acting on:

  • Receptors: : Binding to specific receptors in biological systems.

  • Pathways: : Influencing pathways involved in cellular processes.

Comparison with Similar Compounds

When compared to similar compounds like 1-adamantyl derivatives and other piperidine-based molecules, 1-((3R,5R,7R)-adamantan-1-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride stands out due to its unique combination of the adamantane and piperidine moieties. This unique structure confers distinct physicochemical properties and biological activities, making it an interesting subject for further research.

List of Similar Compounds

  • 1-Adamantylmethanol

  • 4-Methylpiperidine derivatives

  • 1-Adamantylamine

Conclusion

The compound this compound offers fascinating research potential due to its unique structure and diverse applications across multiple scientific disciplines. Its synthesis, reactivity, and distinct properties warrant further exploration in both academic and industrial settings.

Properties

IUPAC Name

1-(1-adamantylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO2.ClH/c1-15-2-4-21(5-3-15)12-19(22)13-23-14-20-9-16-6-17(10-20)8-18(7-16)11-20;/h15-19,22H,2-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINBPGKDLLFLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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